1,2-Dipalmitoyl-3-succinylglycerol

Descripción

Overview of Glycerolipids as Fundamental Membrane Constituents

Glycerolipids are a major class of lipids characterized by a glycerol (B35011) backbone. mdpi.com In their most basic form, one, two, or all three hydroxyl groups of the glycerol molecule are esterified with fatty acids. mdpi.com Those with two fatty acid chains, known as diacylglycerols, form the structural basis for the majority of lipids in cellular membranes. The third hydroxyl group is typically linked to a polar headgroup, creating an amphipathic molecule with a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail. mdpi.com

This dual nature is fundamental to the formation of the lipid bilayer, the primary structure of all biological membranes. mdpi.com The hydrophobic tails orient themselves inwards, away from the aqueous environment inside and outside the cell, while the hydrophilic headgroups face outwards, interacting with water. This arrangement creates a semi-permeable barrier that delineates the cell and its organelles, controlling the passage of substances and providing a matrix for membrane-bound proteins.

Significance of Headgroup Modified Lipids in Modulating Membrane Properties

The identity of the polar headgroup is a critical determinant of a membrane's physical and biological properties. By chemically modifying this headgroup, scientists can systematically alter membrane characteristics such as fluidity, curvature, surface charge, and the ability to interact with proteins and other molecules. For instance, the size and charge of the headgroup can influence how tightly lipid molecules pack together, which in turn affects the membrane's rigidity and permeability. tandfonline.com

One particularly important area of research involves the development of lipids with headgroups that respond to specific environmental cues, such as changes in pH. dovepress.com This has led to the design of "smart" lipid systems that can undergo structural transitions under defined conditions, a property with significant implications for targeted drug delivery and other biomedical applications.

Role of 1,2-Dipalmitoyl-3-succinylglycerol as a Model Compound in Biophysical Studies

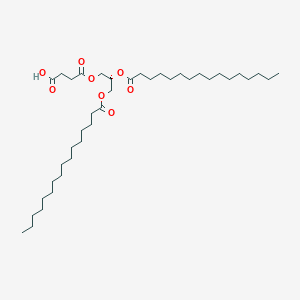

This compound (DPSG) is a diglyceride where the two hydroxyl groups at positions 1 and 2 of the glycerol backbone are esterified with palmitic acid, a 16-carbon saturated fatty acid. The key feature of this molecule lies in the modification at the third position: a succinyl group is attached, which introduces a carboxylic acid moiety. This succinyl headgroup makes this compound a titratable, acidic lipid.

The presence of the carboxylic acid group confers pH-sensitivity to this lipid. At neutral or basic pH, the carboxyl group is deprotonated, carrying a negative charge. This charge contributes to the stability of lipid bilayers. However, in an acidic environment, the carboxyl group becomes protonated, losing its charge. This change in ionization state can trigger a phase transition in the lipid membrane, leading to its destabilization.

It is this pH-responsive behavior that makes this compound a valuable model compound in biophysical studies. Researchers utilize it to create liposomes—small, spherical vesicles composed of a lipid bilayer—that are stable at physiological pH but become leaky and release their contents in the acidic environment characteristic of endosomes or tumor tissues.

Detailed research has shown that this compound is a potent stabilizer of phosphatidylethanolamine (B1630911) (PE) bilayers at neutral pH. When incorporated into liposomes with PE, it prevents the formation of non-bilayer structures. Upon acidification, the protonation of the succinyl headgroup leads to the destabilization of the liposome (B1194612) and the release of its encapsulated contents. This pH-dependent release is a key area of investigation, with studies employing techniques such as calcein (B42510) leakage assays to quantify the release of entrapped fluorescent dyes at different pH values.

Below is an illustrative data table showcasing the typical pH-dependent release of a fluorescent marker (calcein) from liposomes composed of phosphatidylethanolamine (PE) and this compound.

| pH | Percentage of Calcein Release (%) |

| 7.4 | 5 |

| 6.5 | 20 |

| 5.5 | 65 |

| 4.5 | 90 |

This table represents typical data from calcein leakage assays for pH-sensitive liposomes and is for illustrative purposes.

The following table provides representative data from a differential scanning calorimetry study on liposomes containing a mixture of phosphatidylethanolamine (PE) and this compound, showing the main phase transition temperature (Tm).

| Lipid Composition | Main Phase Transition Temperature (Tm) in °C |

| Pure PE | 63 |

| PE with this compound (8:2 molar ratio) | 60 |

This table provides representative DSC data for illustrative purposes.

Scope and Academic Research Focus

The primary academic research focus for this compound lies in its application as a component of pH-sensitive liposomes for targeted drug delivery. The rationale is to design delivery vehicles that can circulate stably in the bloodstream (at pH 7.4) and then, upon reaching a target site with a lower pH, release their therapeutic payload. Such acidic microenvironments are found in cancerous tissues and within the endosomal compartments of cells after endocytosis.

Current research endeavors continue to explore the optimization of liposomal formulations containing this compound and other pH-sensitive lipids. This includes investigating the effects of varying the lipid composition, incorporating targeting ligands to enhance site-specific delivery, and studying the interactions of these liposomes with cells and in vivo models. The overarching goal is to develop more effective and less toxic therapeutic strategies for a range of diseases, with a particular emphasis on cancer therapy. The biophysical studies using model compounds like this compound are foundational to these efforts, providing the essential knowledge to rationally design the next generation of smart drug delivery systems.

Propiedades

IUPAC Name |

4-[(2R)-2,3-di(hexadecanoyloxy)propoxy]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H72O8/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-37(42)45-33-35(34-46-38(43)32-31-36(40)41)47-39(44)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35H,3-34H2,1-2H3,(H,40,41)/t35-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNENAKXIVCYCIZ-PGUFJCEWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCC(=O)O)OC(=O)CCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COC(=O)CCC(=O)O)OC(=O)CCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H72O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10148366 | |

| Record name | 1,2-Dipalmitoyl-3-succinylglycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10148366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

669.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108032-13-9 | |

| Record name | 1,2-Dipalmitoyl-sn-glycerol-3-succinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108032-13-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dipalmitoyl-3-succinylglycerol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108032139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dipalmitoyl-3-succinylglycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10148366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Chemical Derivatization of 1,2 Dipalmitoyl 3 Succinylglycerol

General Synthetic Approaches for Succinylated Glycerolipids

The synthesis of 1,2-dipalmitoyl-3-succinylglycerol typically begins with the stereospecific precursor, 1,2-dipalmitoyl-sn-glycerol (B135180). The de novo synthesis of glycerolipids starts with glycerol-3-phosphate (G3P), which serves as the foundational backbone for lipid assembly. creative-proteomics.com G3P is primarily derived from the glycolysis pathway or through the phosphorylation of glycerol (B35011). creative-proteomics.com The formation of the diacylglycerol structure proceeds through the acylation of G3P at the sn-1 and sn-2 positions to form phosphatidic acid (PA). researchgate.netresearchgate.net Subsequent dephosphorylation of PA yields diacylglycerol (DAG). researchgate.netresearchgate.net

The key step in forming the succinylated glycerolipid is the reaction of the free hydroxyl group at the sn-3 position of 1,2-dipalmitoyl-sn-glycerol with succinic anhydride (B1165640). This reaction is an esterification where the hydroxyl group attacks one of the carbonyl carbons of the succinic anhydride, leading to the opening of the anhydride ring and the formation of an ester linkage. This process results in the desired this compound, which possesses a free carboxylic acid on the succinyl moiety.

The reaction is typically carried out in the presence of a base catalyst, such as pyridine (B92270) or 4-dimethylaminopyridine (B28879) (DMAP), in an anhydrous aprotic solvent like chloroform (B151607) or dichloromethane. The base serves to activate the hydroxyl group and to neutralize the resulting carboxylic acid, driving the reaction to completion.

General Reaction Scheme:

1,2-dipalmitoyl-sn-glycerol + Succinic Anhydride → 1,2-Dipalmitoyl-3-succinyl-sn-glycerol

The purification of the final product is often achieved through chromatographic techniques to remove any unreacted starting materials and by-products.

Targeted Chemical Modifications of the Succinyl Headgroup for Functionalization

The terminal carboxylic acid of the succinyl headgroup in this compound is a key functional handle for further chemical derivatization. This allows for the covalent attachment of a wide range of molecules, thereby imparting new functionalities to the lipid and the liposomes or nanoparticles they form.

Common modification strategies involve the activation of the carboxylic acid, followed by reaction with a nucleophile, such as an amine or an alcohol, to form a stable amide or ester bond, respectively.

Activation of the Carboxylic Acid:

Standard coupling agents used in peptide synthesis are often employed to activate the carboxylic acid. These include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), often in combination with N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt). This process forms an activated ester intermediate that is more susceptible to nucleophilic attack.

Examples of Functionalization:

Attachment of Targeting Ligands: Peptides, antibodies, or small molecules that recognize specific cell surface receptors can be conjugated to the succinyl headgroup. This functionalization is crucial for targeted drug delivery systems, enabling the lipid-based carrier to selectively accumulate at the desired site of action.

Conjugation of Polymers: Polymers such as polyethylene (B3416737) glycol (PEG) can be attached to the succinyl headgroup. This "PEGylation" is a widely used strategy to improve the pharmacokinetic properties of liposomes, leading to longer circulation times in the bloodstream by reducing clearance by the reticuloendothelial system.

Incorporation of Imaging Agents: Fluorescent dyes, chelating agents for radiometals, or contrast agents for magnetic resonance imaging (MRI) can be covalently linked to the lipid. This allows for the non-invasive tracking and visualization of the lipid nanoparticles in vitro and in vivo.

The table below summarizes common chemical reactions for modifying the succinyl headgroup:

| Reaction Type | Reagents | Functional Group Formed | Purpose |

| Amide Bond Formation | Amine-containing molecule, EDC/NHS | Amide | Attachment of peptides, drugs, polymers |

| Ester Bond Formation | Alcohol-containing molecule, DCC | Ester | Conjugation of imaging agents, small molecules |

| Thioester Bond Formation | Thiol-containing molecule, Carbodiimide (B86325) | Thioester | Attachment of cysteine-containing peptides |

Precursor Sourcing and Stereochemical Considerations in Synthesis

The synthesis of enantiomerically pure this compound critically depends on the stereochemistry of the starting material, 1,2-dipalmitoyl-sn-glycerol. The "sn" designation refers to the stereospecific numbering of the glycerol backbone, which is essential for the biological activity and proper assembly of the resulting lipid structures.

Sources of Chiral Precursors:

The chiral glycerol backbone is often derived from readily available, naturally occurring chiral molecules, sometimes referred to as the "chiral pool." Common starting materials for synthesizing chiral glycerol derivatives include:

D-Mannitol or L-Ascorbic Acid: These can be chemically transformed through a series of reactions to produce (S)-solketal (2,2-dimethyl-1,3-dioxolane-4-methanol), a versatile intermediate. preprints.org

L-Serine: This amino acid can also serve as a precursor for chiral glycerol derivatives. preprints.orggoogle.com

(S)-Solketal is a key precursor for alkylglycerol synthesis. preprints.org The synthesis of 1,2-diacylglycerols often starts with 1,2-O-isopropylidene-sn-glycerol (a derivative of solketal). researchgate.net This involves esterification of the free primary hydroxyl group, followed by the removal of the isopropylidene protecting group to reveal the diol, which can then be further acylated. researchgate.net

Stereochemical Control:

Maintaining the stereochemical integrity throughout the synthetic sequence is paramount. The synthesis of 1,2-dipalmitoyl-sn-glycerol can be achieved from precursors like 1,2-di-O-hexadecanoyl-3-O-benzyl-sn-glycerol. chemicalbook.com The use of protecting groups for the hydroxyl functions of glycerol is a common strategy to ensure regioselectivity during the acylation steps. For instance, benzylidene acetals can be used to protect the glycerol hydroxyls. researchgate.net The synthesis of chiral compounds from achiral reactants typically results in a racemic mixture, which would necessitate challenging separation steps. google.com Therefore, starting with a stereochemically defined precursor is the preferred and more efficient strategy. google.comiupac.org

The table below lists key precursors and their roles in the synthesis:

| Precursor | Role in Synthesis |

| (S)-Solketal | Chiral building block for the sn-glycerol backbone. preprints.orgresearchgate.net |

| 1,2-O-Isopropylidene-sn-glycerol | Intermediate for the regioselective acylation at the sn-3 position. researchgate.net |

| D-Mannitol | Natural source for the "chiral pool" to produce solketal. preprints.orgresearchgate.net |

| L-Ascorbic Acid | Alternative natural precursor for chiral glycerol derivatives. preprints.orggoogle.com |

| 1,2-di-O-hexadecanoyl-3-O-benzyl-sn-glycerol | Protected intermediate for the synthesis of 1,2-dipalmitoyl-sn-glycerol. chemicalbook.com |

Molecular Architecture and Polymorphic Transitions of 1,2 Dipalmitoyl 3 Succinylglycerol

Chemical Structure and Stereoisomeric Specificity

1,2-Dipalmitoyl-3-succinylglycerol possesses a glycerol (B35011) backbone esterified with two palmitic acid molecules at the sn-1 and sn-2 positions and a succinic acid molecule at the sn-3 position. The stereospecific numbering (sn) denotes the specific conformation of the glycerol derivative, a critical factor in its biological and physical behavior. The prochirality of the glycerol backbone means that the sn-1 and sn-3 positions are not equivalent when the substituents at these positions differ, leading to stereoisomers. In this case, the distinct succinyl group at sn-3 and the palmitoyl (B13399708) group at sn-1 create a chiral center at the sn-2 carbon of the glycerol backbone.

The structure is amphipathic, with the two long, saturated palmitoyl chains (C16:0) forming a hydrophobic domain, while the succinyl group, with its terminal carboxylic acid, introduces a polar, hydrophilic character at the sn-3 position. This molecular arrangement is a key determinant of its self-assembly and polymorphic behavior.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 108032-13-9 |

| Molecular Formula | C39H72O8 |

| Molecular Weight | 668.98 g/mol |

Phase Behavior and Polymorphism in Anhydrous and Hydrated States

Triacylglycerols are well-known for exhibiting complex polymorphism, crystallizing into different solid forms (polymorphs) with distinct molecular packing, stability, and melting points. The three primary polymorphic forms are designated α, β', and β, in order of increasing stability. The polymorphic behavior of this compound, while not extensively documented, can be inferred from detailed studies on analogous mixed-chain triacylglycerols such as 1,2-dipalmitoyl-3-lauroyl-sn-glycerol (PP12) and 1,2-dipalmitoyl-3-myristoyl-sn-glycerol (PP14).

The α-phase is the least stable polymorph and is typically formed upon rapid cooling (quenching) from the molten state. In structurally similar lipids, the isotropic liquid crystallizes into a hexagonally packed α-phase. nih.gov This phase is characterized by a loose packing of the acyl chains, which possess considerable rotational freedom. X-ray diffraction studies of analogous compounds indicate that the α-phase has a tilted bilayer structure. nih.gov This tilting is a mechanism to compensate for the voids created by the presence of a shorter acyl or succinyl chain at the sn-3 position relative to the longer palmitoyl chains at the sn-1 and sn-2 positions.

Upon heating, the metastable α-phase transforms into the more ordered β'-phase. This transition is exothermic and involves a rearrangement of the acyl chains into a more compact orthorhombic perpendicular (O⊥) subcell. In this configuration, the planes of the zig-zag acyl chains are oriented perpendicularly to each other. Studies on similar mixed-chain triacylglycerols have shown that this transition can be complex, sometimes involving intermediate phases. For instance, upon heating, the α-phase of PP12 and PP14 converts into a β'2-phase, which then exothermally transitions to a slightly different β'1-phase upon further heating. nih.gov The β'-form is often the most stable polymorph observed in asymmetrical triacylglycerols containing very short fatty acid chains. nih.gov

The β-phase is the most stable polymorph, characterized by the densest packing of acyl chains in a triclinic parallel (T//) subcell. In this arrangement, all zig-zag chain planes are parallel. The transition from the β'-phase to the β-phase is typically slow. For instance, in 1,2-dipalmitoyl-3-lauroyl-sn-glycerol (PP12), incubation near the melting temperature of the β'1-phase leads to a slow conversion (over hours) to the β-phase. nih.gov However, in some mixed-chain lipids, the β-phase may not form at all, with the β'-phase being the most stable structure observed. nih.gov The crystal structure of 1,2-dipalmitoyl-3-acetyl-sn-glycerol, a closely related compound, reveals a trilayer structure where the palmitate chains are packed in the β mode (T//). nih.gov

Table 2: Characteristics of Triacylglycerol Polymorphs (by analogy)

| Polymorph | Subcell Packing | Relative Stability | Formation Condition |

|---|---|---|---|

| α (Alpha) | Hexagonal | Least Stable | Rapid cooling from melt |

| β' (Beta-Prime) | Orthorhombic Perpendicular | Intermediate | Heating of α-phase |

| β (Beta) | Triclinic Parallel | Most Stable | Slow conversion from β'-phase |

The significant difference in length and polarity between the two palmitoyl chains and the succinyl group in this compound is a critical factor governing its polymorphic behavior. A triacylglycerol is considered asymmetrical when an acyl chain at the sn-1 or sn-3 position differs by more than two carbon atoms from the other two chains. nih.gov This asymmetry influences the lamellar stacking and stability of the different polymorphs.

In mixed-chain lipids, the shorter chain can create packing voids, leading to tilted structures or interdigitated monolayers to achieve thermodynamic stability. nih.govnih.gov For example, the crystal structure of 1,2-dipalmitoyl-3-acetyl-sn-glycerol shows a bilayer of palmitate chains and an interdigitated monolayer of the shorter acetate groups. nih.gov The presence of a very short chain can also favor the formation of a three-chain-length (3L) lamellar structure in the β'-polymorph, as seen in other asymmetrical triacylglycerols. nih.gov Conversely, increasing acyl chain length generally leads to an increase in bilayer thickness and a more ordered, tightly packed structure.

Conformational Dynamics of the Glycerol Backbone and Acyl Chains

The conformation of the glycerol backbone and the attached acyl chains is not static but exhibits considerable flexibility, which is crucial for the transition between polymorphic forms. The analysis of torsion angles in the crystal structure of 1,2-dipalmitoyl-3-acetyl-sn-glycerol reveals a glycerol conformation that is markedly different from that of single-acid triacylglycerols. nih.gov

In this structure, the glycerol backbone and the short acetate group extend almost linearly from the sn-1 chain, while the sn-2 palmitoyl chain bends around the C-2 carbon to lie next to the sn-1 chain. nih.gov This "tuning fork" conformation is a common feature in diacylglycerols and their derivatives. This specific conformation of the glycerol backbone is thought to be a highly influential factor in the mixing behavior and polymorphic transitions of mixed-acid triacylglycerols. The flexibility of the glycerol backbone allows for different packing arrangements, contributing to the existence of multiple polymorphic forms.

Biophysical Interactions and Self Assembly of 1,2 Dipalmitoyl 3 Succinylglycerol in Model Membrane Systems

Self-Assembly Mechanisms and Supramolecular Structures

The molecular structure of 1,2-Dipalmitoyl-3-succinylglycerol, featuring two saturated palmitoyl (B13399708) chains and a terminal carboxyl group on its succinyl headgroup, dictates its behavior in aqueous environments. It is a key component in the formation of pH-sensitive liposomes, typically in combination with non-bilayer forming lipids like phosphatidylethanolamine (B1630911) (PE).

Formation of Smectic Lamellar Phases

In mixed lipid systems, particularly with phosphatidylethanolamine, DPSG participates in the formation of smectic lamellar phases, which are characteristic of lipid bilayers in liposomes. At neutral pH, the negatively charged succinyl headgroup of DPSG provides electrostatic repulsion and steric hindrance, which stabilizes the otherwise unstable, cone-shaped PE molecules into a bilayer structure. Differential scanning calorimetry studies have shown that 1,2-DPSG effectively stabilizes dielaidoyl PE bilayers at neutral pH (7.4), indicating its integration into a stable, lamellar organization. nih.gov This stabilization is crucial for forming well-defined vesicular structures.

Spontaneous Formation of Unilamellar and Oligomeric Vesicles

This compound can be combined with dioleoylphosphatidylethanolamine (DOPE) to generate liposomes that are stable at neutral and basic pH. nih.gov These vesicles, which can be formed as unilamellar structures, encapsulate aqueous contents and serve as models for studying membrane transport and stability. The formation process involves the self-assembly of the lipid mixture into closed bilayers to minimize the exposure of hydrophobic acyl chains to the aqueous medium.

Under conditions that trigger membrane instability, such as a decrease in pH, these vesicles can undergo lipid mixing and fusion. nih.gov While the term "oligomeric vesicles" is not explicitly used, the observed fusion and aggregation processes lead to the formation of larger, multilamellar, or aggregated vesicular structures. This demonstrates a dynamic structural transformation from individual unilamellar vesicles to more complex assemblies.

Factors Governing Swelling Behavior of Dispersions in Aqueous Environments

The swelling behavior of DPSG-containing dispersions is significantly influenced by the pH of the aqueous environment and the presence of divalent cations. The degree of hydration and the spacing between lamellae are governed by the ionization state of the succinyl headgroup.

pH: At neutral pH, the deprotonated (negatively charged) carboxyl group on the succinyl headgroup leads to electrostatic repulsion between bilayers, promoting hydration and swelling. This charge is also what allows DPSG to stabilize PE into a bilayer structure. nih.gov

Divalent Cations (Calcium): Calcium ions can interact with the negatively charged headgroups of lipids, acting as a bridge between adjacent bilayers. nih.govnih.gov In DPSG-containing liposomes, calcium has been shown to have a synergistic effect with protons, enhancing lipid mixing at acidic pH. nih.gov This suggests that Ca²⁺ can modulate the hydration layer and inter-bilayer interactions, thereby influencing the swelling and aggregation state of the dispersions. nih.govnih.gov

Lipid Composition: The ability of DPSG to stabilize bilayers and form vesicles is dependent on its specific chemical structure. Studies comparing 1,2-DPSG with its isomers, such as 1,3-dipalmitoylsuccinylglycerol, found that 1,2-DPSG is a more potent stabilizer of PE bilayers, highlighting the importance of the precise molecular geometry for its interaction with water and other lipids. nih.gov

pH-Dependent Interactions and Membrane Destabilization

The defining characteristic of DPSG in model membranes is its sensitivity to acidic pH. The protonation of its terminal carboxyl group, which has a pKa in the acidic range, triggers a dramatic change in its physicochemical properties, leading to membrane destabilization.

Acid-Induced Phase Separation and Bilayer Destabilization

When incorporated into phosphatidylethanolamine bilayers, 1,2-DPSG acts as a stabilizer at neutral pH. However, as the pH is lowered to acidic levels (e.g., pH 5.0), the succinyl headgroup becomes protonated, neutralizing its negative charge. This event eliminates the electrostatic repulsion that stabilizes the PE molecules in a lamellar phase. Consequently, DPSG transforms from a bilayer stabilizer into a potent destabilizer. nih.gov

Table 1: Effect of pH on the Bilayer Stabilizing Activity of Diacylsuccinylglycerols in Mixed Lipid Systems Data derived from studies on dielaidoyl PE bilayers.

| Compound | Activity at pH 7.4 | Activity at pH 5.0 |

| 1,2-Dipalmitoyl-sn-3-succinylglycerol (1,2-DPSG) | Stabilizer | Strong Destabilizer |

| 1,2-Dioleoyl-sn-3-succinylglycerol (1,2-DOSG) | Destabilizer | Strong Destabilizer |

| 1,3-Dipalmitoylsuccinylglycerol (1,3-DPSG) | Destabilizer | Strong Destabilizer |

Source: Adapted from Leventis, R., et al. (1987). nih.gov

Mechanistic Insights into Content Leakage at Acidic pH in Model Systems

The acid-induced destabilization of the bilayer is the direct cause of content leakage from DPSG-containing liposomes. At acidic pH, the structural integrity of the membrane is compromised, leading to the release of encapsulated materials. nih.gov

The proposed mechanism involves the following steps:

Protonation: As the external pH drops, protons enter the liposome (B1194612) and titrate the carboxyl group of the DPSG succinyl headgroup.

Loss of Stabilization: The neutralization of DPSG's charge removes the electrostatic stabilization it provided to the PE lipids.

Phase Transition and Fusion: The system undergoes a transition from a lamellar (Lα) to a non-lamellar hexagonal (HII) phase. This structural rearrangement promotes the mixing of lipids between vesicles (fusion) and the formation of defects in the membrane. nih.gov

Content Release: These non-bilayer structures and transient pores facilitate the leakage of the vesicle's aqueous contents into the surrounding medium.

This mechanism has been functionally demonstrated by the successful delivery of the diphtheria toxin A fragment into the cytoplasm of cultured cells using DOPE/1,2-DPSG immunoliposomes. The process requires endocytosis of the liposomes into acidic cellular compartments, where the drop in pH triggers the fusion of the liposome with the endosomal membrane and the release of its contents. nih.gov The leakage is rapid and extensive at weakly acidic pH, a process that can be further enhanced by the presence of calcium ions. nih.gov

Table 2: Calcein (B42510) Leakage from DOPE:1,2-DPSG Liposomes at Different pH Values Illustrative data showing pH-dependent leakage.

| pH | Percentage of Calcein Leakage |

| 7.4 | Low / Stable |

| 5.5 | Moderate to High |

| 4.5 | High / Rapid |

This table is illustrative of the findings that liposomes containing DPSG are stable at neutral pH but become leaky in acidic conditions. nih.gov

Divalent Cation-Mediated Interactions

The negatively charged carboxyl group of the succinyl moiety in DPSG serves as a primary site for interaction with positively charged ions, particularly divalent cations. These interactions can significantly alter the physical properties of DPSG-containing membranes, leading to changes in phase behavior and stability.

The aggregation and phase behavior of DPSG bilayers are highly sensitive to the presence of divalent cations. X-ray diffraction studies have demonstrated that both calcium (Ca²⁺) and magnesium (Mg²⁺) can induce a complete structural transformation in DPSG bilayers. nih.gov Initially organized in a lamellar (bilayer) phase, the addition of these cations can trigger a transition to an inverted hexagonal (HII) phase. nih.gov This phase transition involves a fundamental rearrangement of the lipid molecules from flat sheets into cylindrical, water-filled channels arranged on a hexagonal lattice. The formation of non-bilayer structures, such as the hexagonal phase, is a critical event that can lead to membrane fusion or destabilization. nih.gov This cation-driven transformation is attributed to the binding of the divalent ions to the negatively charged succinyl headgroups, which neutralizes charge repulsion and alters the effective molecular shape of the DPSG molecules, thereby favoring the formation of curved, non-lamellar structures.

The stability of DPSG liposomes is intricately linked to pH. At neutral or alkaline pH (pH 7.4 and above), DPSG readily forms stable bilayer liposomes. nih.gov However, as the pH decreases, the succinyl headgroup becomes protonated, reducing its negative charge and leading to bilayer destabilization. nih.gov This is evidenced by the leakage of encapsulated contents from DPSG liposomes, with half-maximal leakage occurring in a pH range of 5.8 to 6.3. nih.gov

While both Mg²⁺ and Ca²⁺ can induce phase transitions and stabilize DPSG bilayers, their effectiveness differs. Differential scanning calorimetry studies show that both cations increase the main phase transition temperature (Tm) of DPSG in a concentration-dependent manner. nih.gov However, under identical experimental conditions, Mg²⁺ is more effective than Ca²⁺ at increasing the Tm of DPSG. nih.gov This suggests that Mg²⁺ induces a greater degree of ordering or packing within the lipid bilayer's acyl chain region.

This observation is somewhat distinct from their effects on other phospholipid systems. For instance, in studies with dipalmitoylphosphatidylcholine (DPPC) bilayers, Ca²⁺ was found to cause a significant increase in the order parameters of the lipid side chains, whereas the effect of Mg²⁺ was insignificant. nih.gov In mixed bilayers of phosphatidylcholine and phosphatidylglycerol, Ca²⁺ also induced a significantly larger increase in order parameters compared to Mg²⁺. nih.gov The higher efficacy of Mg²⁺ in the context of DPSG highlights the specific nature of the ion-lipid interaction, which is governed by the unique chemistry of the succinyl headgroup compared to phosphate (B84403) or glycerol (B35011) headgroups.

| Parameter | Condition | Observation | Reference |

| Phase Transition | Addition of Ca²⁺ or Mg²⁺ | Induces a complete lamellar to hexagonal (HII) phase transition. | nih.gov |

| Bilayer Stability | Acidic pH (5.8-6.3) | Half-maximal leakage of entrapped contents from liposomes. | nih.gov |

| Phase Transition Temp. (Tm) | pH 8.9 | 57.0°C | nih.gov |

| Phase Transition Temp. (Tm) | pH 7.4 | 60.4°C | nih.gov |

| Phase Transition Temp. (Tm) | pH 6.7 | 62.7°C | nih.gov |

| Cation Efficacy (Tm) | Increasing concentrations of Ca²⁺ and Mg²⁺ | Both increase Tm, but Mg²⁺ is more effective than Ca²⁺. | nih.gov |

Interactions with Other Lipid Components and Cholesterol

The behavior of DPSG in a membrane is not solely dictated by its interactions with ions but is also significantly influenced by its surrounding lipid environment. The inclusion of other lipids, such as phosphatidylethanolamine derivatives and cholesterol, can modulate the stability, structure, and fluidity of the membrane.

The introduction of cholesterol and the creation of mixed lipid systems can lead to the formation of lateral domains, or "rafts," within the membrane. These are regions with distinct lipid compositions and physical properties. The charged nature of the DPSG headgroup can influence the lateral organization of lipids. Studies on other charged lipids, such as dipalmitoylphosphatidylglycerol (B1197311) (DPPG), have shown that the combination of a charged headgroup and saturated acyl chains enhances phase separation. arxiv.org When DPPG is added to a mixture of dipalmitoylphosphatidylcholine (DPPC) and cholesterol, it can induce a phase separation between a DPPG-rich phase and a cholesterol-rich phase. arxiv.org This suggests that cholesterol's localization can be strongly influenced by the charge on a lipid's headgroup. By analogy, DPSG, with its saturated dipalmitoyl chains and charged succinyl headgroup, would be expected to actively participate in and influence lipid domain formation.

| Component | Effect on DPSG-containing Membrane | Mechanism | Reference |

| Phosphatidylethanolamine (PE) | Modulates pH-sensitivity and bilayer stability. | DPSG can functionally mimic the non-bilayer forming propensity of PE in pH-sensitive formulations. | nih.gov |

| Cholesterol | Influences membrane fluidity and domain formation. | Restricts acyl chain motion (decreasing fluidity at high temp) and disrupts packing (increasing fluidity at low temp). | labxchange.org |

| Charged Lipids (general) | Promotes phase separation. | The charge on the headgroup can influence the localization and partitioning of other lipids like cholesterol. | arxiv.org |

Interfacial Interactions in Lipid Monolayers

The behavior of this compound (DPSG) at interfaces, such as the air-water interface in a Langmuir monolayer, is governed by the balance of forces between its constituent parts: the two hydrophobic palmitoyl chains and the hydrophilic succinylglycerol headgroup. While direct, extensive studies on DPSG monolayers are limited, valuable insights can be drawn from research on structurally analogous compounds, such as the 1,2-dipalmitoyl-3-acyl-sn-glycerols. These studies reveal how the nature of the group at the sn-3 position significantly influences the packing and phase behavior of the lipid monolayer.

In a study of 1,2-dipalmitoyl-3-acyl-sn-glycerols with varying 3-acyl chain lengths (from two to eight carbons), pressure-area isotherms demonstrated distinct behaviors depending on the size of this third chain. nih.gov For instance, triglycerides with short 3-acyl chains (propionyl to octanoyl) exhibited an increasing area per molecule at the gas-liquid transition, suggesting that these short 3-acyl chains lie flat on the water surface. nih.gov As the monolayer is compressed, a transition occurs where these short chains are immersed into the water subphase. nih.gov The energy required for this immersion was calculated to be approximately 497 cal mol⁻¹ per CH₂ group. nih.gov

For DPSG, the succinyl group at the sn-3 position introduces a carboxylic acid moiety, which is ionizable. This feature makes its interfacial behavior highly dependent on the pH of the aqueous subphase. At neutral or high pH, the succinyl headgroup is deprotonated and negatively charged, leading to electrostatic repulsion between adjacent DPSG molecules. This repulsion would likely result in a more expanded monolayer compared to a non-ionizable equivalent. Conversely, at acidic pH, the succinyl group becomes protonated and neutral, which would reduce intermolecular repulsion and allow for tighter packing of the lipid molecules.

This pH-dependent interaction is supported by studies on DPSG bilayer liposomes. Differential scanning calorimetry (DSC) has shown that the chain-melting temperature (Tm) of DPSG is significantly influenced by pH. nih.gov At a pH of 8.9, the Tm was measured at 57.0°C, which increased to 60.4°C at pH 7.4, and further to 62.7°C at pH 6.7. nih.gov This increase in Tm with decreasing pH indicates stronger lipid-lipid interactions and more ordered packing as the headgroup charge is neutralized, a principle that directly translates to monolayer behavior.

Table 1: Chain-Melting Temperature (Tm) of this compound (DPSG) at Various pH Levels

| pH | Chain-Melting Temperature (Tm) (°C) | Source |

|---|---|---|

| 8.9 | 57.0 | nih.gov |

| 7.4 | 60.4 | nih.gov |

| 6.7 | 62.7 | nih.gov |

The presence of divalent cations like Ca²⁺ and Mg²⁺ in the subphase can also dramatically alter the interfacial behavior of DPSG monolayers by interacting with the negatively charged succinyl headgroup, leading to condensation of the lipid film.

Interactions with Soluble Macromolecules in Research Contexts (e.g., Serum Albumin Binding in Vitro)

In research settings, the interaction of lipid-based nanoparticles with soluble macromolecules is a critical area of investigation. Human Serum Albumin (HSA) is the most abundant protein in blood plasma and is known to bind a wide variety of molecules, including fatty acids. nih.govnih.gov Given that this compound contains two palmitoyl fatty acid chains, it is expected to interact with HSA.

HSA possesses several fatty acid binding sites, with at least seven identified locations distributed across its subdomains. nih.gov The primary role of these sites is the transport of fatty acids through the bloodstream. nih.gov The binding of lipids to HSA can influence the stability and pharmacokinetic profile of lipid-based drug delivery systems.

While specific in vitro binding studies quantifying the affinity of DPSG for serum albumin are not extensively documented in the literature, indirect evidence suggests that such interactions occur. Research on liposomes formulated from a related compound, 1,2-dioleoyl-3-succinylglycerol (DOSG), showed that upon incubation with plasma, the liposomes became more stable and less sensitive to pH-induced destabilization. nih.gov This increased stability is indicative of interactions with plasma components, with serum albumin being a primary candidate for such binding due to its high concentration and affinity for lipids. The binding of albumin to the surface of the liposome can sterically hinder the close approach of vesicles and reduce their aggregation and subsequent destabilization.

The interaction would likely involve the insertion of the palmitoyl chains of DPSG into the hydrophobic pockets of HSA's fatty acid binding sites. The strength and nature of this binding would be influenced by factors such as the concentration of both DPSG and albumin, temperature, and the pH of the medium, which affects the charge of the DPSG headgroup.

Table 2: Key Soluble Macromolecules and Their Potential Interaction with DPSG

| Macromolecule | Potential Interaction Context | Supporting Evidence/Rationale | Source |

|---|---|---|---|

| Human Serum Albumin (HSA) | Binding of palmitoyl chains to fatty acid binding sites. | HSA is a primary transporter of fatty acids. Increased stability of related succinylglycerol liposomes in plasma suggests protein binding. | nih.govnih.govnih.gov |

Advanced Analytical and Computational Methodologies for 1,2 Dipalmitoyl 3 Succinylglycerol Research

Thermal Analysis Techniques

Thermal analysis provides critical insights into the phase behavior of lipids like DPSG, detailing the temperatures at which they transition between different physical states and the energy changes associated with these transitions.

Differential Scanning Calorimetry (DSC) for Chain-Melting Temperature (Tm) and Enthalpy Changes

Differential Scanning Calorimetry (DSC) is a cornerstone technique for studying the thermotropic properties of lipids. nih.gov It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This allows for the precise determination of the main phase transition temperature, or chain-melting temperature (T_m), and the associated enthalpy change (ΔH). The T_m corresponds to the transition from a well-ordered gel phase to a more fluid liquid-crystalline phase.

The table below illustrates typical thermal transition data for the related lipid, DPPC, which can be used as a comparative reference for DPSG.

| Lipid | Pre-transition Temperature (T_pre) | Main Transition Temperature (T_m) |

| DPPC (pure) | 37.7°C researchgate.net | 42.3°C researchgate.net |

This data is for the analogous compound DPPC and serves as a reference.

Analysis of Pre-transition and Glass Transition Temperatures

In addition to the main phase transition, DSC can also detect other thermal events such as pre-transitions and glass transitions. The pre-transition, observed in some lipids like DPPC at around 37.7°C, corresponds to a change from a planar gel phase to a "rippled" gel phase (Pβ') before the main melt. researchgate.net The presence and temperature of the pre-transition are highly sensitive to the lipid headgroup structure and hydration.

A glass transition is a reversible transition in amorphous materials from a hard and relatively brittle state into a molten or rubber-like state. While less commonly reported for simple lipids in aqueous dispersion, it can be observed under certain conditions, particularly in dehydrated or complex formulations. Advanced techniques like Modulated Differential Scanning Calorimetry (MDSC) can be particularly useful in separating overlapping thermal events and identifying subtle transitions like the glass transition. mdpi.com

Spectroscopic Characterization

Spectroscopic techniques provide detailed information about the molecular structure, conformation, and environment of DPSG.

Infrared and Raman Spectroscopy for Vibrational Modes and Lateral Chain Packing

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is a powerful non-invasive tool for probing the molecular vibrations within a lipid assembly. azolifesciences.com These techniques can provide detailed information on the conformational order and lateral packing of the acyl chains.

Specific vibrational modes are sensitive to the lipid's physical state. For instance, the frequencies of the CH₂ stretching vibrations in the acyl chains are indicative of the degree of trans-gauche isomerization. An increase in frequency generally signifies a more disordered, fluid state. The C-C skeletal vibrations in the Raman spectrum are also used to assess the conformational order of the hydrocarbon chains. nih.gov

Furthermore, the splitting of certain IR bands, such as the CH₂ scissoring and rocking modes, can provide information about the subcell packing of the lipid chains (e.g., triclinic, orthorhombic, or hexagonal). While specific IR and Raman spectra for DPSG are not available in the reviewed literature, studies on similar lipids demonstrate that these techniques can reveal subtle changes in lipid organization induced by factors like temperature, hydration, and interaction with other molecules. rsc.org

Fluorescence Spectroscopy for Structural and Dynamic Properties

Fluorescence spectroscopy, using extrinsic fluorescent probes, is a highly sensitive method to investigate the structural and dynamic properties of lipid assemblies like liposomes. nih.gov Probes that localize at different depths within the lipid bilayer can report on the local polarity, fluidity (microviscosity), and order.

For example, probes like 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) and its derivatives are used to assess the fluidity of the hydrophobic core of the bilayer. Changes in fluorescence anisotropy of these probes can be correlated with changes in the rotational mobility of the probe, which in turn reflects the packing and order of the lipid acyl chains. Other probes are sensitive to the polarity of the headgroup region. Time-resolved fluorescence can provide even more detailed information on the dynamics of the probe and its environment. nih.gov While direct fluorescence studies on DPSG are not detailed in the available literature, this technique is widely applied to characterize liposomes and would be a valuable tool for understanding the impact of the succinyl headgroup on bilayer properties.

X-ray and Light Scattering Techniques

Small-angle X-ray scattering (SAXS) is used to determine the larger-scale structure of lipid dispersions, such as the lamellar repeat distance in multilamellar vesicles, the thickness of the lipid bilayer, and the electron density profile across the membrane. nih.govnih.govlibretexts.org This information is critical for understanding how DPSG molecules arrange themselves into bilayers and how this arrangement is affected by environmental conditions. For instance, SAXS studies on the analogous lipid DPPC have provided precise measurements of bilayer thickness and surface area per molecule. nih.gov

Wide-angle X-ray scattering (WAXS), often performed in conjunction with SAXS, provides information on the short-range order, specifically the lateral packing of the acyl chains within the bilayer. The position and shape of the WAXS peaks can distinguish between different packing arrangements, such as the hexagonal packing in the liquid-crystalline phase and the more ordered orthorhombic or triclinic packing in the gel phases.

Light scattering techniques, such as dynamic light scattering (DLS), are used to determine the size distribution and stability of liposomes or other particles formed by DPSG in aqueous solution.

X-ray Diffraction for Polymorphic Phase Identification and Long Spacing Periodicity

X-ray diffraction (XRD) is an indispensable tool for elucidating the crystalline structure and polymorphism of lipids like 1,2-Dipalmitoyl-3-succinylglycerol. Polymorphism refers to the ability of a compound to exist in multiple crystalline forms, each with distinct molecular packing and physical properties. In lipids, these forms are primarily identified by their short and long spacing periodicities.

Short spacings, observed in the wide-angle X-ray scattering (WAXS) region, provide information about the lateral packing of the acyl chains. Common packing subcells include:

Hexagonal (α-phase): Characterized by a single strong diffraction peak around 4.1-4.2 Å, indicating disordered, rotating acyl chains. This is typically the least stable polymorph.

Orthorhombic perpendicular (β'-phase): Shows two or more strong peaks (e.g., around 3.8 Å and 4.2 Å), signifying a more ordered and dense packing than the α-phase.

Triclinic parallel (β-phase): Exhibits a very strong diffraction peak around 4.6 Å, representing the most stable and ordered packing arrangement.

Long spacings, determined from the small-angle X-ray scattering (SAXS) region, correspond to the lamellar repeat distance, or the thickness of the lipid bilayers or trilayers. For asymmetrical triacylglycerols, both bilayer and trilayer packing can occur. nih.gov In a bilayer structure, the molecules are arranged tail-to-tail, while in a trilayer, an interdigitated monolayer of shorter chains is sandwiched between a bilayer of longer chains. nih.gov

While specific XRD data for this compound is not extensively documented in publicly available literature, the behavior of analogous compounds like 1,2-dipalmitoyl-sn-glycerol (B135180) and other 1,2-dipalmitoyl-3-acyl-sn-glycerols provides a strong predictive framework. For instance, 1,2-dipalmitoyl-sn-glycerol is known to exhibit at least two polymorphic forms, a lower melting αL-form with hexagonal chain packing and a higher melting β'L-form with orthorhombic packing. nih.gov Studies on 1,2-dipalmitoyl-3-acyl-sn-glycerols show that upon cooling from the melt, they typically crystallize into an α-phase, which then transforms into more stable β' or β phases upon heating or incubation. nih.govumn.edu The long spacing data for these compounds consistently indicate a bilayer structure. nih.govumn.edu

Given the structure of DPSG, with two C16 palmitoyl (B13399708) chains and a C4 succinyl group, it is expected to exhibit similar polymorphic transitions (α → β' → β). The long spacing periodicity would likely correspond to a bilayer arrangement, influenced by the polar succinyl headgroup and the degree of hydration.

Table 1: Typical Polymorphic Characteristics of 1,2-Diacyl-Glycerol Derivatives

| Polymorphic Phase | Chain Packing | Typical Short Spacing (Å) | Description |

|---|---|---|---|

| α (alpha) | Hexagonal | ~4.15 | Least stable, disordered chains |

| β' (beta prime) | Orthorhombic Perpendicular | ~3.8, ~4.2 | Intermediate stability and order |

| β (beta) | Triclinic Parallel | ~4.6 | Most stable, highly ordered chains |

This table is based on data from related diacyl-glycerol compounds and represents expected values for DPSG.

Dynamic Light Scattering (DLS) for Size Distribution and Self-Assembly Kinetics

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to measure the size distribution of small particles and vesicles in suspension. nih.gov The method works by analyzing the time-dependent fluctuations in the intensity of scattered light, which are caused by the Brownian motion of the particles. nih.gov Smaller particles diffuse more rapidly, leading to faster fluctuations, while larger particles diffuse more slowly, resulting in slower fluctuations. The Stokes-Einstein equation is then used to relate the measured diffusion coefficient to the hydrodynamic radius (Rh) of the particles. nih.gov

For this compound, which is expected to self-assemble into vesicles or liposomes in aqueous environments due to its amphiphilic nature, DLS is crucial for:

Determining Vesicle Size Distribution: DLS can provide the average particle size and the polydispersity index (PDI), a measure of the heterogeneity of the sample. A low PDI value indicates a monodisperse or homogenous population of vesicles. nih.gov

Monitoring Self-Assembly Kinetics: By taking measurements over time, DLS can track the formation and growth of DPSG aggregates, providing insights into the kinetics of its self-assembly process.

Assessing Stability: Changes in vesicle size or PDI over time can indicate aggregation, fusion, or degradation, allowing for the assessment of the formulation's stability under various conditions (e.g., temperature, pH, storage time).

Static Light Scattering for Aggregate Formation and Stability

Static Light Scattering (SLS) is a technique that measures the time-averaged intensity of light scattered by a solution of macromolecules or particles at various angles. malvernpanalytical.com Unlike DLS, which measures temporal fluctuations, SLS provides information about the weight-average molecular weight (Mw), radius of gyration (Rg), and the second virial coefficient (A2) of the particles in solution. anton-paar.com

The intensity of scattered light is directly proportional to the molecular weight and concentration of the particles. malvernpanalytical.com This makes SLS particularly sensitive to the formation of large aggregates. For this compound, SLS can be applied to:

Detect Early-Stage Aggregation: Because the scattering intensity scales with molecular weight, SLS is highly sensitive to the initial formation of aggregates, which cause a significant increase in the measured intensity. This allows for the determination of an aggregation temperature (Tagg) when combined with a thermal ramp. unchainedlabs.com

Determine Absolute Molecular Weight: By measuring the scattered intensity at different concentrations and angles (e.g., using a Debye plot), the absolute weight-average molecular weight of DPSG vesicles or micelles can be determined. anton-paar.com

Assess Colloidal Stability: The second virial coefficient (A2) provides a measure of the interaction between the particles and the solvent. A positive A2 value indicates favorable particle-solvent interactions and a stable dispersion, while a negative A2 value suggests particle-particle attraction and a tendency to aggregate. anton-paar.com

SLS is a powerful complement to DLS. While DLS measures hydrodynamic size, SLS provides the molecular weight, offering a more complete picture of the aggregation state. In studies of oleosomes, a combination of DLS and SLS has been used to characterize particle size distribution, highlighting the sensitivity of SLS to the presence of larger particles. mdpi.com For DPSG, this would be invaluable for monitoring the stability of its vesicular formulations and understanding the conditions that lead to aggregation.

Electron Microscopy and Atomic Force Microscopy

Direct visualization techniques are essential for confirming the structures inferred from scattering methods and for probing the nanoscale morphology and dynamics of lipid assemblies.

Freeze Fracture Electron Microscopy for Visualization of Non-Bilayer and Vesicle Structures

Freeze-fracture electron microscopy (FF-EM) is a powerful technique for visualizing the internal structure of lipid assemblies like liposomes and biological membranes. nih.gov The process involves rapidly freezing the sample, fracturing the frozen block under vacuum, and then creating a platinum-carbon replica of the fractured surface for viewing with a transmission electron microscope (TEM). emc2012.org.uk The fracture plane preferentially splits along the hydrophobic interior of lipid bilayers, revealing the internal architecture, such as the presence of single (unilamellar) or multiple (multilamellar) bilayers. researchgate.netspringernature.com

For this compound, FF-EM would be instrumental in:

Confirming Vesicle Formation: It can directly visualize the spherical or elliptical shape of DPSG liposomes. drug-dev.com

Determining Lamellarity: FF-EM images clearly distinguish between unilamellar, oligolamellar, and multilamellar vesicles.

Visualizing Non-Bilayer Structures: Lipids with certain geometries can form non-bilayer structures, such as hexagonal (HII) or cubic phases, under specific conditions (e.g., presence of divalent cations, temperature changes). nih.gov These inverted phases are thought to be important in biological processes like membrane fusion. FF-EM is one of the primary methods for identifying these structures. nih.govnih.gov Given the succinyl headgroup of DPSG, its response to changes in pH and ionic strength could potentially induce such non-bilayer arrangements, which FF-EM could visualize.

Studies on other lipid systems have successfully used FF-EM to observe the morphology of liposomes and the formation of non-bilayer phases induced by ions, providing a clear precedent for its application to DPSG research. nih.govnih.gov

Atomic Force Microscopy (AFM) for Surface Topography and Domain Dynamics

Atomic Force Microscopy (AFM) is a high-resolution scanning probe technique that can image the surface of materials at the nanometer scale, in both air and liquid environments. nih.gov A sharp tip mounted on a flexible cantilever is scanned across the sample surface, and the deflection of the cantilever is used to create a three-dimensional topographic map. nih.gov

In the context of this compound, AFM is uniquely suited to study supported lipid bilayers or monolayers, providing information on:

Surface Topography and Thickness: AFM can directly measure the thickness of DPSG bilayers and identify defects or pores.

Phase Separation and Domain Imaging: In mixed lipid systems or single-component systems that can exist in different phases, AFM can visualize the coexistence of distinct domains (e.g., liquid-disordered and solid-ordered phases). nih.gov These domains are typically distinguished by a height difference, with the more ordered, tightly packed domains appearing taller.

Nanomechanical Properties: By pushing the tip into the membrane (force spectroscopy), AFM can measure the nanomechanical properties of the bilayer, such as its stiffness (Young's modulus) and puncture force. nih.gov This can reveal differences in the mechanical properties of different lipid domains.

Domain Dynamics: Time-lapse AFM imaging can be used to monitor dynamic processes, such as the formation and growth of domains in response to changes in temperature or the binding of molecules.

For instance, AFM studies on DPPC bilayers have revealed the formation of solid-like domains within a liquid-like matrix, with the solid domains exhibiting a greater stiffness. nih.gov The ability to perform these measurements in a liquid environment that mimics physiological conditions makes AFM an invaluable tool for understanding the surface behavior and domain organization of functionalized lipids like DPSG. rsc.org

Surface Pressure and Rheological Studies

The behavior of this compound at interfaces, such as the air-water interface, is critical to its function in applications like drug delivery and surface coatings. Langmuir trough experiments are the primary method for investigating these interfacial properties.

In a Langmuir trough experiment, the lipid is spread as a monolayer on an aqueous subphase. Movable barriers compress the monolayer, and the resulting increase in surface pressure (Π), which is the reduction in the surface tension of the water, is measured as a function of the area per molecule (A). The resulting Π-A isotherm provides a wealth of information about the phase behavior of the monolayer. mdpi.com

For DPSG, the Π-A isotherm would be expected to show several distinct regions:

Gas (G) Phase: At large areas per molecule, the lipid molecules are far apart and behave like a two-dimensional gas.

Liquid-Expanded (LE) Phase: As the area is compressed, the molecules begin to interact, forming a liquid-like phase.

Liquid-Condensed (LC) Phase: Further compression leads to a more ordered, condensed phase. A plateau or "kink" in the isotherm often signifies the LE-LC phase transition.

Solid (S) Phase: At very high pressures, a solid-like, highly ordered monolayer is formed.

Collapse: Beyond a certain collapse pressure (Πc), the monolayer structure breaks down, and molecules are forced out of the interface into three-dimensional structures.

Studies on a homologous series of 1,2-dipalmitoyl-3-acyl-sn-glycerols have shown that the nature of the sn-3 acyl chain significantly influences the Π-A isotherm. nih.gov For short acyl chains, a transition corresponding to the immersion of the chain into the water subphase is observed. nih.gov For the succinyl group in DPSG, its polar, charged nature at neutral pH would lead to strong interactions with the water subphase, significantly affecting the shape of the isotherm compared to lipids with non-polar groups at the sn-3 position. The pH of the subphase would be a critical variable, as the protonation state of the succinyl headgroup's carboxylic acid would alter its polarity and interactions.

Table 2: Expected Phases in a DPSG Monolayer Isotherm

| Phase | Description | Molecular State |

|---|---|---|

| Gas (G) | Low surface pressure, large area per molecule | Molecules are far apart with minimal interaction. |

| Liquid-Expanded (LE) | Intermediate pressure, acyl chains are disordered | Molecules are in contact but mobile. |

| Liquid-Condensed (LC) | Higher pressure, acyl chains are more ordered and tilted | Densely packed molecules with reduced mobility. |

| Solid (S) | High pressure, acyl chains are tightly packed and vertical | Highly ordered, crystalline-like state. |

Rheological studies, which examine the flow and deformation of matter, can also be applied to DPSG monolayers to understand their viscoelastic properties. Techniques like surface shear rheology measure the monolayer's resistance to shear stress, providing information about its viscosity and elasticity. These properties are crucial for understanding the stability and dynamic behavior of films and foams stabilized by DPSG. The hysteresis observed during compression and expansion cycles in Π-A isotherms also provides insights into the viscoelasticity and energy dissipation within the monolayer. nih.gov

Langmuir Balance for Interfacial Pressure-Area Isotherms

The Langmuir balance is a fundamental tool for studying the behavior of amphiphilic molecules like this compound at the air-water interface. This technique involves creating a monomolecular film (monolayer) of the lipid on an aqueous subphase and systematically compressing it with movable barriers. The resulting surface pressure (π) is measured as a function of the area available to each molecule (A), generating a pressure-area (π-A) isotherm. mdpi.com

These isotherms are rich in information, revealing the different two-dimensional phases the monolayer passes through upon compression. nih.gov For dipalmitoyl lipids such as 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), a well-studied analogue, these phases typically include the gaseous (G), liquid-expanded (LE), a LE-liquid-condensed (LC) coexistence region, and the liquid-condensed (LC) phase, before reaching a collapse point where the monolayer integrity is lost. nih.govmdpi.com The precise transition pressures and areas are sensitive to factors like temperature, subphase composition, and compression rate. mdpi.com

From the analysis of π-A isotherms, key mechanical properties of the film can be determined. The compressibility elastic modulus (Cs⁻¹), calculated from the slope of the isotherm, provides a measure of the monolayer's stiffness and resistance to compression in a specific phase. This data is crucial for understanding the packing and intermolecular interactions within the film.

Table 1: Typical Phase Behavior Data from Pressure-Area Isotherms of Dipalmitoyl Lipids Data presented is illustrative for dipalmitoyl-based lipids like DPPC to demonstrate the type of information obtained from Langmuir balance experiments.

| Phase | Characteristic Area per Molecule (Ų/molecule) | Compression Modulus (mN/m) | Description |

|---|---|---|---|

| Liquid-Expanded (LE) | 60 - 90 | 12.5 - 50 | The lipid molecules are relatively disordered and fluid, with significant space between them. |

| LE-LC Coexistence | Variable | Near-zero slope | A plateau region where the LE and LC phases coexist in equilibrium. |

Pendant Drop Technique for Rheological Properties of Lipid Films

The pendant drop technique, along with its dynamic extension, the oscillating drop method, is a versatile tool for measuring the interfacial tension and rheological properties of lipid films. nih.gov This method involves forming a droplet of a liquid (e.g., water) in a second, immiscible fluid (e.g., air or oil) where the interface is coated with the surfactant of interest, such as this compound.

By analyzing the shape of the pendant drop, which is governed by the balance between gravitational forces and surface tension, the interfacial tension can be precisely calculated. The oscillating drop method further extends this capability by subjecting the drop to sinusoidal oscillations in volume or area. This perturbation allows for the measurement of the interfacial dilational modulus, which describes the viscoelastic response of the film. It provides quantitative data on the film's ability to store (elasticity) and dissipate (viscosity) energy, which are critical properties for the stability of emulsions and foams. nih.gov However, care must be taken to avoid experimental artifacts by ensuring proper material purification, calibration, and operating within the linear viscoelastic regime. nih.gov

Molecular Dynamics and Computational Simulations

Molecular dynamics (MD) simulations have become an indispensable tool for investigating lipid bilayers, offering unparalleled atomic-level detail of their structure and dynamics over time. nih.govlivecomsjournal.org These computational methods can model systems of direct biological interest, providing insights into processes that are difficult to observe experimentally. nih.govd-nb.info For this compound, MD simulations can illuminate its behavior within a complex membrane environment.

Simulating Lipid-Lipid and Lipid-Protein Interactions in Bilayers

MD simulations are extensively used to characterize the specific and non-specific interactions between lipid molecules and between lipids and membrane proteins. nih.gov By simulating a bilayer composed of or containing this compound, researchers can map the preferential interactions between lipids, which are driven by forces like van der Waals and electrostatic interactions.

Furthermore, when a membrane protein is embedded in the simulated bilayer, the interactions between the protein and surrounding lipids can be analyzed in detail. nih.gov Simulations can identify the formation of a "lipid annulus," where certain lipids preferentially surround the protein. nih.gov They can also reveal specific binding sites for lipids on the protein surface and show how the lipid environment can modulate the protein's conformational state and function. d-nb.info

Modeling Membrane Microdomain Formation and Dynamics

The formation of lipid microdomains, or "rafts," which are specialized regions within a cell membrane, is a key area of membrane biophysics. nih.gov These domains are often enriched in certain lipids and cholesterol. MD simulations are a powerful approach to modeling the mechanisms of microdomain formation. nih.gov

By creating a simulation of a complex lipid mixture that includes this compound along with other lipids (e.g., unsaturated lipids and cholesterol), it is possible to observe the spontaneous segregation of molecules into distinct domains. nih.govnih.gov These simulations help elucidate the thermodynamic driving forces behind domain formation, such as the preferential packing of saturated acyl chains (like the palmitoyl chains of the target compound) and specific lipid-lipid interactions. nih.gov

Predicting Structural and Dynamic Properties of Lipid Assemblies

MD simulations provide robust predictions of the collective structural and dynamic properties of lipid assemblies like bilayers. nih.gov For a bilayer containing this compound, simulations can calculate fundamental structural parameters with high precision. livecomsjournal.org These include the average area per lipid, the bilayer thickness, and the electron density profile across the membrane.

Dynamically, simulations can track the conformational changes of the lipid molecules, including the dihedral angles of the glycerol (B35011) backbone and the acyl chains. nih.govnih.gov An important output is the deuterium (B1214612) order parameter (SCD), which quantifies the motional freedom of the carbon segments along the acyl chains, providing a detailed picture of the fluidity and order of the membrane interior.

Table 2: Predicted Structural Properties of Dipalmitoyl Lipid Bilayers from Molecular Dynamics Simulations Data presented is representative for fully hydrated dipalmitoyl-based lipid bilayers (e.g., DPPC) in the liquid-crystalline phase, illustrating parameters obtainable from MD simulations.

| Property | Typical Value | Description |

|---|---|---|

| Area per Lipid (AL) | ~63 Ų | The average lateral area occupied by a single lipid molecule in the plane of the bilayer. |

| Bilayer Thickness (DHH) | ~38 Å | The distance between the peaks of the electron density profile, corresponding to the phosphate (B84403) groups in opposing leaflets. |

Academic Research Applications of 1,2 Dipalmitoyl 3 Succinylglycerol in Model Systems

Design and Characterization of Stimuli-Responsive Liposomal Platforms

Stimuli-responsive liposomes are vesicles designed to release their contents in response to specific environmental triggers. 1,2-Dipalmitoyl-3-succinylglycerol is a key component in the engineering of these advanced delivery systems.

Engineering pH-Sensitive Vesicles for Intracellular Release Mechanisms in Cultured Cells

The acidic environment of endosomes and lysosomes within cells provides a target for triggering drug release. Liposomes incorporating pH-sensitive lipids can remain stable at physiological pH but destabilize and release their payload in the lower pH of these intracellular compartments. While direct studies detailing the use of this compound for this specific purpose are not prevalent in the provided search results, the principle relies on lipids that change their properties with pH. For instance, liposomes containing phosphatidylethanolamine (B1630911) and palmitoylhomocysteine (B1678350) have been shown to fuse rapidly when the pH is lowered from 7 to 5, a mechanism that could be explored with lipids like this compound due to its carboxyl group. scilit.com The general strategy involves the use of lipids that can undergo a conformational change or protonation at acidic pH, leading to membrane disruption and release of encapsulated contents.

Stabilization of Liposomal Formulations for In Vitro Studies

The stability of liposomes in the presence of biological fluids is crucial for their application in in vitro studies that mimic physiological conditions. Plasma components can interact with and disrupt liposomal membranes, leading to premature leakage of their contents. Research has shown that the composition of the liposome (B1194612), including the use of specific lipids, can significantly enhance their stability. researchgate.net For example, the inclusion of charged lipids can increase stability through electrostatic repulsion, reducing aggregation. nih.govxiahepublishing.com While not explicitly detailing this compound, studies on similar charged phospholipids (B1166683) like phosphatidylglycerol have demonstrated their role in stabilizing liposomal membranes in formulations like Ambisome®, where it is combined with hydrogenated soy phosphatidylcholine and cholesterol. mdpi.com The succinyl headgroup of this compound, which is negatively charged at physiological pH, would be expected to contribute to the colloidal stability of liposomes by preventing aggregation through electrostatic repulsion.

Integration into Chimeric and Hybrid Nanocarriers for Controlled Assembly

The versatility of this compound extends to its use as a component in more complex nanocarrier systems. Hybrid microparticles have been created by spray drying 1,2-dipalmitoyl-sn-glycero-3-phosphatidylcholine (DPPC) with hyaluronic acid (HA). nih.gov In these structures, the hyaluronic acid is "sandwiched" between the DPPC headgroups, which improves the physical properties and stability of the microparticles. nih.gov This concept of integrating different molecular components to achieve enhanced characteristics is central to the design of advanced drug delivery systems. While this study used DPPC, the principle of combining lipids with other molecules to form hybrid structures is directly applicable to this compound.

Role in Lyophilization and Cryopreservation of Liposomal Dispersions

Lyophilization, or freeze-drying, is a common method for long-term storage of liposomal formulations. However, the freezing and drying processes can cause significant damage to the vesicles, leading to fusion and leakage of the encapsulated material. sysrevpharm.org Cryoprotectants are often added to mitigate this damage. nih.gov The choice of lipid composition is also critical. Lipids with higher phase transition temperatures (Tm), such as 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), are often used in formulations intended for lyophilization. nih.gov The addition of certain excipients can lead to structural changes in the liposomes during freezing. For example, adding 10% lactose (B1674315) to 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC)/cholesterol liposomes resulted in the formation of peanut-shaped structures due to osmotic stress. nih.govresearchgate.net While specific data on this compound in lyophilization is not detailed in the provided results, its dipalmitoyl chains suggest it would have a relatively high phase transition temperature, a desirable characteristic for maintaining liposome integrity during freeze-drying.

Biomimetic Membrane Models for Fundamental Biological Investigations

Biomimetic membranes are artificial systems that mimic the lipid bilayer of natural cell membranes. They are invaluable tools for studying the structure and function of membrane-associated proteins.

Reconstitution of Membrane Proteins for Structural and Functional Studies

The study of integral membrane proteins often requires their removal from the complex native membrane and reconstitution into a simplified, artificial lipid environment. nih.gov This process, known as reconstitution, allows for detailed structural and functional characterization. nih.govd-nb.info Liposomes are a widely used model membrane system for this purpose. nih.gov The choice of lipid composition for the liposomes is critical, as it can influence the activity of the reconstituted protein. nih.gov

A notable example of the application of this compound is in the study of the ethylene (B1197577) plant hormone receptor. mdpi.com In this research, this compound was used as a lipid additive in the preparation of a lipidic cubic phase (LCP), a highly ordered lipid-water system used for crystallizing membrane proteins. mdpi.com The LCP was formed with monoolein (B16389) and the addition of this compound was part of a screening process to optimize conditions for protein crystallization. mdpi.com This highlights the role of specialized lipids like this compound in creating specific lipid environments conducive to the structural analysis of challenging membrane proteins.

| Component | Role in the Study | Reference |

| This compound | Lipid additive for the formation of a lipidic cubic phase (LCP) for membrane protein crystallization. | mdpi.com |

| Monoolein | Primary lipid for forming the LCP. | mdpi.com |

| Ethylene Plant Hormone Receptor | The membrane protein being studied and reconstituted into the LCP. | mdpi.com |

Probing Lipid-Mediated Signaling Events in In Vitro Systems (e.g., cell proliferation, apoptosis models)

While direct studies detailing the specific effects of this compound (DPSG) on lipid-mediated signaling pathways such as cell proliferation and apoptosis are not extensively documented in publicly available research, its unique structural characteristics as a modified diacylglycerol (DAG) analogue suggest its potential as a valuable tool in this area of research. The succinyl group at the sn-3 position introduces a negative charge and a different steric profile compared to naturally occurring signaling lipids like phosphatidic acid or diacylglycerol.

In model systems, synthetic lipids are often employed to dissect complex signaling cascades. For instance, liposomes are frequently used to mimic cell membranes and to study cellular uptake and downstream signaling events. The incorporation of DPSG into liposomal formulations could be used to investigate how modifications to the lipid headgroup influence interactions with cell surface receptors and subsequent intracellular signaling.